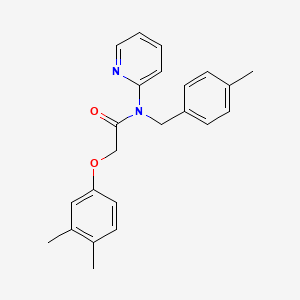![molecular formula C21H29N3O3 B11360893 4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B11360893.png)
4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the butyl group: This step involves the alkylation of the oxadiazole ring with a butyl halide in the presence of a base.
Introduction of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction where the oxadiazole ring is reacted with an ethoxyphenyl halide.
Formation of the cyclohexane carboxamide: The final step involves the amidation of the cyclohexane carboxylic acid with the previously synthesized oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its stability and electronic properties could make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
Uniqueness
4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide is unique due to its combination of an oxadiazole ring with a cyclohexane carboxamide moiety This structure imparts specific electronic and steric properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C21H29N3O3 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-butyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H29N3O3/c1-3-5-6-15-7-9-17(10-8-15)21(25)22-20-19(23-27-24-20)16-11-13-18(14-12-16)26-4-2/h11-15,17H,3-10H2,1-2H3,(H,22,24,25) |
InChI Key |
JDRWGWIYJPSWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11360811.png)
![N-{4-[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11360823.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11360838.png)
![N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360839.png)
![2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360844.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11360855.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360860.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11360862.png)
![N-(4-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360866.png)
![N-(3-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11360871.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11360877.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360881.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11360886.png)

